

An In-depth Technical Guide to (1R,3R)-(+)-trans-Chrysanthemic Acid

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Compound of Interest

Compound Name: Chrysanthemic Acid

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Introduction

(1R,3R)-(+)-trans-**Chrysanthemic acid** is a chiral organic compound that serves as the acidic component of natural pyrethrins, a class of insecticides derived from the flowers of *Chrysanthemum cinerariaefolium*.^[1] This monoterpenoid carboxylic acid is a crucial building block in the synthesis of a wide array of synthetic pyrethroid insecticides. Pyrethroids are valued for their high insecticidal efficacy, low mammalian toxicity, and rapid degradation in the environment. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and biological activity of (1R,3R)-(+)-trans-**chrysanthemic acid**.

Physicochemical Properties

(1R,3R)-(+)-trans-**Chrysanthemic acid** is a clear, colorless to light yellow liquid at room temperature.^[2] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1][3]
Molecular Weight	168.23 g/mol	[3]
CAS Number	4638-92-0	[1]
IUPAC Name	(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid	[1][4]
Melting Point	17-21 °C	[1]
Boiling Point	110-114 °C at 2 mmHg	
Density	~1.01 g/cm ³	
Optical Activity	[α] _D +14±1°, c = 2% in ethanol	
Refractive Index	n _{20/D} 1.477	

Spectroscopic Data

The structural elucidation of (1R,3R)-(+)-trans-**chrysanthemic acid** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental spectra are not readily available in the public domain, predicted NMR data provides valuable insight into the chemical environment of the protons and carbons in the molecule.

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the cyclopropane protons, and the various methyl groups.

¹³C NMR (Predicted): The carbon NMR spectrum would distinguish the carboxylic acid carbon, the olefinic carbons, the cyclopropane carbons, and the methyl carbons. A published study on related **chrysanthemic acid** derivatives provides some context for the expected chemical

shifts of the cyclopropane ring carbons, with C-4 and C-5 in trans analogues appearing around 20.2 ppm and 22.5 ppm, respectively.^[5]

Infrared (IR) Spectroscopy

The IR spectrum of **chrysanthemic acid** exhibits characteristic absorption bands corresponding to its functional groups.^{[6][7]}

Wavenumber (cm ⁻¹)	Assignment
~3100	Vinyl C-H stretch
just below 3000	C(sp ³)-H stretch
2200-3600	O-H stretch (broad, characteristic of carboxylic acid)
~1720	C=O stretch (carbonyl of carboxylic acid)
~1650	C=C stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **chrysanthemic acid** shows a molecular ion peak and characteristic fragmentation patterns.^{[3][8]}

m/z	Interpretation
168	Molecular ion [M] ⁺
153	[M - CH ₃] ⁺
123	Prominent fragment
81	Fragment
43	Fragment

Experimental Protocols

Synthesis of (1R,3R)-(+)-trans-Chrysanthemic Acid

A common method for the preparation of trans-**chrysanthemic acid** is through the hydrolysis of its corresponding ester, such as methyl or ethyl chrysanthemate. The following is a representative protocol adapted from literature procedures.

Objective: To synthesize trans-**chrysanthemic acid** via the hydrolysis of a mixture of cis/trans methyl chrysanthemate.

Materials:

- Methyl chrysanthemate (mixture of cis and trans isomers)
- Potassium hydroxide (KOH)
- Methanol (MeOH)
- Water (H₂O)
- Toluene
- Sulfuric acid (H₂SO₄), dilute solution
- Ether

Procedure:

- A mixture of methyl chrysanthemate (containing both cis and trans isomers), a 10% aqueous solution of potassium hydroxide, and methanol is charged into a reaction flask.
- The mixture is stirred at 50°C for approximately 4 hours.
- After the reaction is complete, methanol is removed by distillation.
- Water is added to the reaction mixture, which is then extracted twice with ether to remove unreacted methyl chrysanthemate.
- The aqueous layer is acidified with dilute sulfuric acid.
- The acidified aqueous layer is extracted twice with toluene.

- The combined toluene layers are washed and then concentrated under reduced pressure to yield trans-**chrysanthemic acid**.

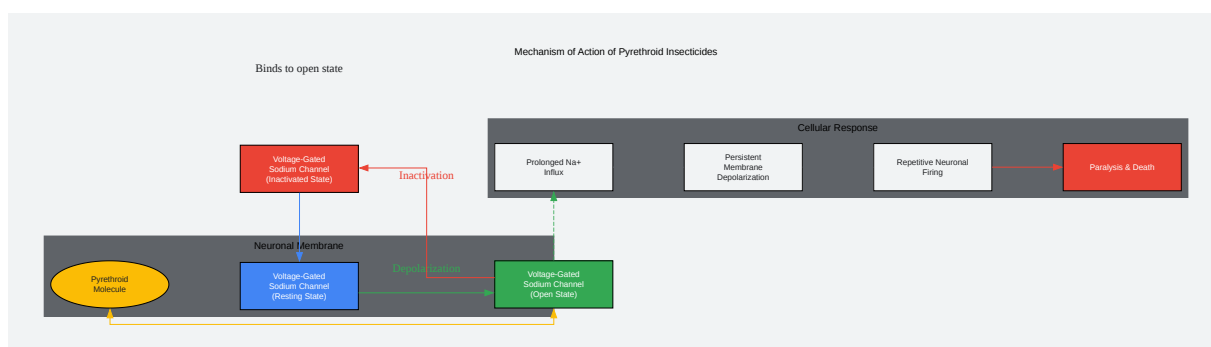
Biological Activity and Signaling Pathway

(1R,3R)-(+)-trans-**Chrysanthemic acid** is a key component of pyrethroid insecticides, which exert their neurotoxic effects on insects by targeting voltage-gated sodium channels (VGSCs).
[9]

Mechanism of Action

Pyrethroids bind to the VGSCs in the neuronal membranes of insects.[9] This binding prevents the channels from closing after they have been activated, leading to a prolonged influx of sodium ions.[10][11] The persistent depolarization of the nerve cell membrane results in repetitive firing of the neuron, leading to paralysis and eventual death of the insect.[9] The selectivity of pyrethroids for insects over mammals is attributed to differences in the amino acid sequences of the VGSCs between these organisms.[9]

Signaling Pathway Diagram



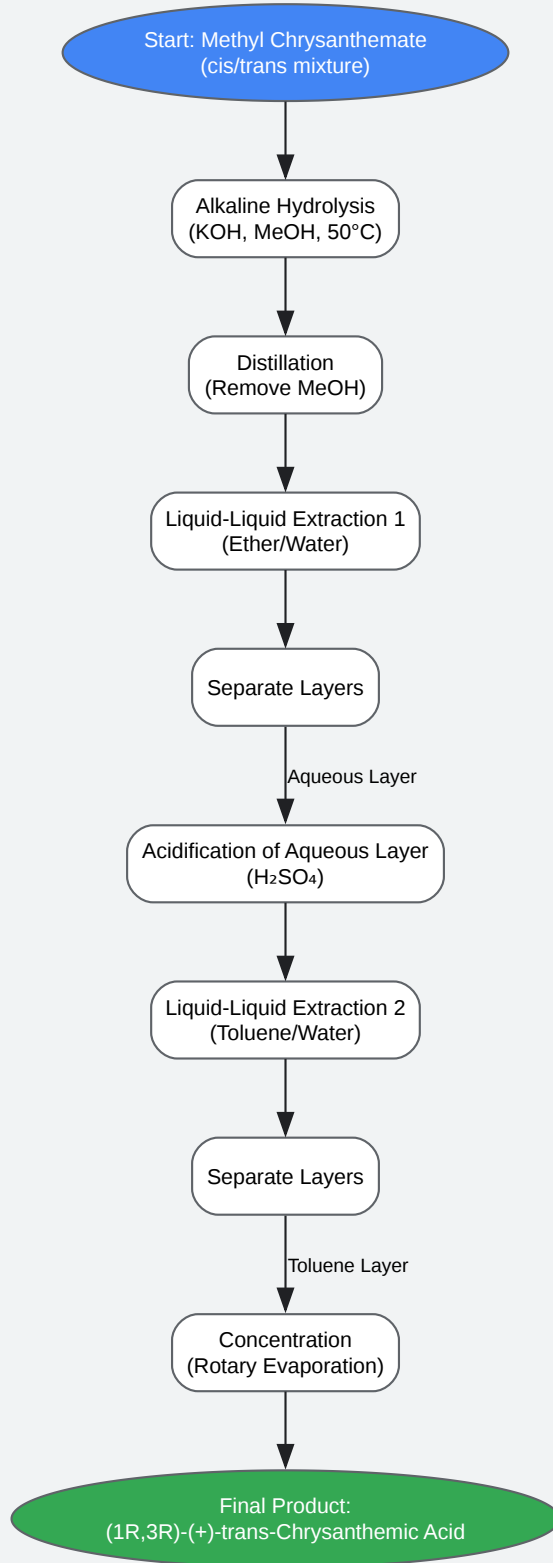
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Caption: Pyrethroid interaction with voltage-gated sodium channels.

Experimental Workflow

The synthesis of (1R,3R)-(+)-trans-**chrysanthemic acid** from its methyl ester can be summarized in the following workflow.

Synthesis Workflow of (1R,3R)-(+)-trans-Chrysanthemic Acid

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